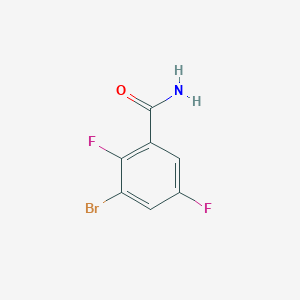

3-Bromo-2,5-difluorobenzamide

Descripción general

Descripción

3-Bromo-2,5-difluorobenzamide is a chemical compound . Its CAS number is 1807071-07-3 . It’s important to note that the exact chemical formula is not available .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods . These methods include Density Functional Theory (DFT), Hartree-Fock (HF) methods, and topological Atoms in Molecules (AIM) approach .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For instance, the molecular weight of a similar compound, 3-Bromo-2,6-difluorobenzamide, is 236.02 .Aplicaciones Científicas De Investigación

In Photosynthetic Research

3-Bromo-2,5-difluorobenzamide and its derivatives have been studied for their inhibitory effects on photosynthetic electron transport (PET), particularly in the photosynthetic apparatus. These compounds, due to their structural properties, can interact with chlorophyll a and aromatic amino acids, primarily affecting photosystem 2. This interaction has potential implications for understanding the mechanics of photosynthesis and designing inhibitors with specific characteristics based on compound lipophilicity and electronic properties of substituents (Kráľová et al., 2013).

In Solid State Chemistry

The structural, thermal, and mechanical properties of polymorphs of fluorinated amides, closely related to 3-Bromo-2,5-difluorobenzamide, have been quantitatively investigated. These studies highlight the significance of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state and how the formation of polymorphs can be regulated, which is crucial for the development of materials with specific mechanical properties (Mondal et al., 2017).

In Crystallography

Research on crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo derivatives, has contributed to our understanding of molecular geometries and intermolecular interactions in crystalline materials. These studies help in the design and synthesis of materials with desired physical and chemical properties by elucidating the dihedral angles between benzene rings and how these angles influence the material's characteristics (Suchetan et al., 2016).

In Antibacterial Research

The design and synthesis of 3-substituted 2,6-difluorobenzamide derivatives, which include structural motifs similar to 3-Bromo-2,5-difluorobenzamide, have shown promising antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. These derivatives act as FtsZ inhibitors, targeting bacterial cell division, which offers a potential pathway for developing new antibacterial agents (Bi et al., 2017).

In Antioxidant Studies

Studies on bromophenol derivatives, which share some structural similarities with 3-Bromo-2,5-difluorobenzamide, have demonstrated significant scavenging activity against radicals. These findings indicate the potential of such compounds in developing natural antioxidants for use in food and pharmaceutical industries (Li et al., 2012).

Safety and Hazards

Direcciones Futuras

While specific future directions for 3-Bromo-2,5-difluorobenzamide are not mentioned, there are expectations for many novel applications of similar compounds in the future .

Relevant Papers There are several papers related to the study of similar compounds . These papers discuss various aspects such as synthesis, molecular structure, chemical reactions, and more.

Mecanismo De Acción

Target of Action

Benzamide derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It is known that benzamide derivatives can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .

Biochemical Pathways

Benzamide derivatives are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .

Result of Action

The compound’s interactions with its targets can lead to various cellular responses, depending on the nature of the targets and the type of interaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2,5-difluorobenzamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

3-bromo-2,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQHCHOZUYQYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5-difluorobenzamide | |

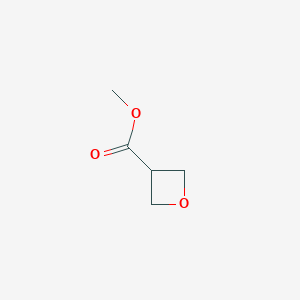

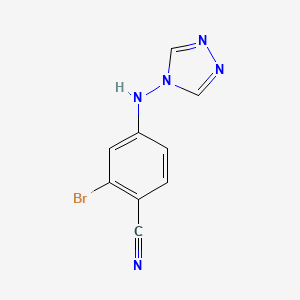

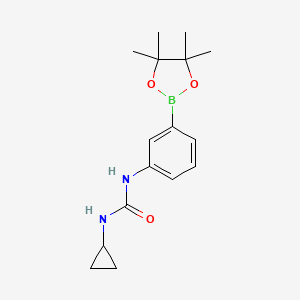

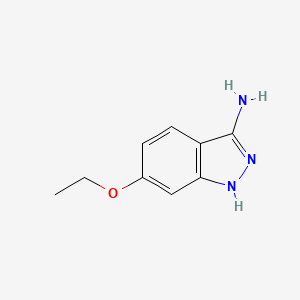

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

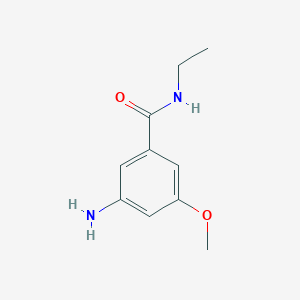

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)

![Spiro[2.3]hexan-5-ylmethanol](/img/structure/B1403350.png)

![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)